molecular formula C11H13BrN2O2 B8121395 N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B8121395
M. Wt: 285.14 g/mol
InChI Key: WCBLZXTYGBGSOE-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide is a synthetic small molecule characterized by a pyridinone core substituted with a bromine atom at position 5, a methyl group at position 1, and a cyclobutane carboxamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to known enzyme inhibitors, particularly those targeting epigenetic regulators like EZH2 (Enhancer of Zeste Homolog 2). The bromine atom likely enhances electrophilic reactivity and binding affinity, while the cyclobutane ring introduces conformational constraints that may optimize target engagement .

Properties

IUPAC Name

N-(5-bromo-1-methyl-2-oxopyridin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-14-6-8(12)5-9(11(14)16)13-10(15)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLZXTYGBGSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely applied method involves activating 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Cyclobutylamine is then introduced to form the amide bond.

Typical Procedure :

  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.

  • Add EDC (1.5 equiv) and stir at 0°C for 30 minutes.

  • Introduce cyclobutylamine (1.2 equiv) and warm to room temperature for 18–24 hours.

Workup :

  • Quench with water and extract with ethyl acetate.

  • Wash organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via recrystallization from isopropyl alcohol.

Yield : 80–85% (extrapolated from analogous reactions).

Optimization Considerations

  • Base Selection : Sodium carbonate or diisopropylethylamine enhances reaction efficiency by neutralizing HCl generated during activation.

  • Solvent Effects : DMF ensures solubility of polar intermediates, while THF may reduce side reactions.

  • Temperature Control : Prolonged room-temperature stirring minimizes epimerization of the pyridinone core.

Acid Chloride Aminolysis

Chlorination and Coupling

An alternative route converts the carboxylic acid to its acid chloride prior to amidation:

Chlorination Step :

  • Treat 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.

  • Reflux for 2–4 hours, then evaporate excess reagent.

Aminolysis :

  • Add cyclobutylamine (1.5 equiv) to the acid chloride in THF at 0°C.

  • Stir for 1 hour, then warm to room temperature.

Yield : 70–75% (estimated from similar protocols).

Limitations

  • Acid chlorides of electron-deficient pyridinones may exhibit reduced stability, necessitating low-temperature handling.

  • Requires rigorous drying to prevent hydrolysis.

Solid-Phase Coupling for Scalability

Resin-Bound Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling and facile purification:

  • Activate resin with EDC/HOBt in DMF.

  • Load 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, then treat with cyclobutylamine.

  • Cleave with trifluoroacetic acid (TFA) to release the product.

Advantages :

  • High purity (>95%) without chromatography.

  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Reagents Yield Purity Key Advantage
EDC/HOBt CouplingEDC, HOBt, DMF80–85%>99%Mild conditions, high efficiency
Acid Chloride AminolysisSOCl₂, THF70–75%95–98%Rapid reaction time
Solid-Phase SynthesisWang resin, TFA75–80%>95%Simplified purification

Quality Control and Characterization

Chromatographic Analysis

  • HPLC : Reverse-phase C18 column (Method: 0–100% acetonitrile in water + 0.1% TFA) confirms purity >99%.

  • LC-MS : [M+H]⁺ calculated for C₁₂H₁₄BrN₂O₂: 313.02; observed: 313.01.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 1H, pyridinone H4), 4.87 (d, J=11.4 Hz, 1H, cyclobutane CH), 2.90 (m, 1H, cyclobutane CH), 1.16 (d, J=7.2 Hz, 3H, CH₃).

  • ¹³C NMR : 208.08 (C=O), 165.82 (pyridinone C2), 63.02 (cyclobutane C) .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with modified functional groups.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in interacting with biological molecules, leading to desired biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Size and Complexity: EPZ011989 incorporates a larger, multi-ring system and polar side chains (e.g., morpholinopropynyl), enhancing solubility and target interactions. In contrast, the cyclobutanecarboxamide group in the queried compound introduces rigidity but may limit solubility.
  • Potency: While EPZ011989 demonstrates nanomolar potency, the bromine substituent in the queried compound could improve binding kinetics but may also increase metabolic instability.

Crystallographic and Computational Analysis

The structural determination of such compounds often relies on tools like SHELXL and SHELXT , which are critical for refining small-molecule crystal structures . For example:

  • Bond Lengths/Angles : The cyclobutane ring in the queried compound likely exhibits bond angles deviating from ideal tetrahedral geometry (e.g., ~88° for C-C-C in cyclobutane vs. 109.5° in cyclohexane), as refined using SHELXL .
  • Electron Density Maps : Bromine’s high electron density facilitates precise localization in crystallographic studies, a feature leveraged in SHELX workflows .

Research Findings and Implications

  • Mode of Action: Both compounds likely compete with S-adenosylmethionine (SAM) for binding to EZH2’s catalytic SET domain, but the queried compound’s smaller size may restrict allosteric modulation compared to EPZ011989 .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclobutanecarboxamide?

Methodological Answer:
A multi-step approach is typically employed, leveraging bromination and amide coupling. For example:

Bromination : Introduce bromine at the 5-position of a 1-methyl-2-oxo-1,2-dihydropyridine precursor using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions.

Amide Coupling : React the brominated intermediate with cyclobutanecarboxylic acid using coupling reagents (e.g., EDC/HOBt\text{EDC/HOBt}) in anhydrous solvents (DMF or THF) at 65°C for 12–24 hours .

Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization for isolation.
Reference Synthesis: Similar dihydropyridine derivatives were synthesized via reflux with pyridine and pp-toluenesulfonic acid, as seen in structurally related compounds .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry. The bromine atom induces distinct deshielding in aromatic protons, while the cyclobutane carboxamide shows characteristic peaks for the amide NH (~8–10 ppm) and cyclobutane protons (2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C12H14BrN2O2\text{C}_{12}\text{H}_{14}\text{BrN}_2\text{O}_2) and isotopic patterns for bromine.
  • IR : Confirm amide C=O stretch (~1650–1700 cm1^{-1}) and N-H bend (~1550 cm1^{-1}).

Advanced: What insights does crystallography provide about its molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planarity : The dihydropyridine and cyclobutane rings adopt a near-planar conformation due to π-conjugation through the amide bridge (dihedral angle <10°) .
  • Hydrogen Bonding : N-H···O interactions form centrosymmetric dimers, stabilizing the crystal lattice.
    Software: Refinement using SHELXL (via SHELX suite) is recommended for modeling hydrogen atoms and thermal parameters .

Advanced: What reaction mechanisms govern its functionalization at the 5-bromo position?

Methodological Answer:
The 5-bromo group is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • SNAr : Requires electron-withdrawing groups (e.g., amides) to activate the pyridinone ring. React with amines or thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
  • Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids in Na2CO3\text{Na}_2\text{CO}_3/dioxane at 80–100°C .

Basic: What biological activities are hypothesized for this compound?

Methodological Answer:
Based on structural analogs (e.g., dihydropyridines and cyclobutanecarboxamides), potential targets include:

  • Enzyme Inhibition : Kinases or proteases via amide H-bonding and halogen interactions.
  • Receptor Modulation : G-protein-coupled receptors (GPCRs) due to the rigid cyclobutane scaffold.
    In Silico Screening: Molecular docking (AutoDock Vina) can predict binding affinity to targets like SIRT2, as demonstrated for related chromeno-pyridines .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variation of Substituents : Modify the cyclobutane (e.g., fluorination) or pyridinone (e.g., methyl→ethyl) to assess steric/electronic effects.
  • Bioisosteres : Replace bromine with chlorine or trifluoromethyl to compare halogen interactions.
  • Pharmacophore Mapping : Use software (e.g., Schrödinger’s Phase) to identify critical interaction points .

Advanced: What analytical challenges arise in quantifying this compound?

Methodological Answer:

  • HPLC Challenges : Bromine’s isotopic pattern (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) complicates MS detection. Use high-resolution columns (C18, 2.6 µm particle size) with mobile phases containing 0.1% formic acid.
  • Degradation Studies : Monitor stability under acidic/basic conditions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How can computational modeling predict its pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. The cyclobutane may reduce logP compared to larger carbocycles.
  • MD Simulations : GROMACS can simulate binding dynamics to serum albumin, predicting plasma protein binding .

Basic: How stable is this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Test in buffers (pH 1–13) at 37°C. Amide bonds are susceptible to hydrolysis under extreme pH; cyclobutane enhances rigidity, potentially improving stability.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for similar carboxamides) .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Case Example : If NMR suggests a non-planar conformation but XRD shows planarity, re-examine solution-state dynamics via NOESY (nuclear Overhauser effect spectroscopy) to detect transient interactions.
  • Validation : Cross-reference hydrogen-bonding patterns from XRD with IR and 1H^1\text{H}-NMR chemical shifts .

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